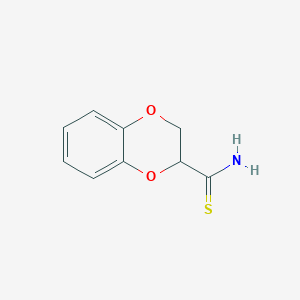

2,3-Dihydro-1,4-benzodioxine-2-carbothioamide

Beschreibung

2,3-Dihydro-1,4-benzodioxine-2-carbothioamide is a heterocyclic compound featuring a fused benzene ring and a 1,4-dioxane ring, with a carbothioamide (-C(=S)-NH₂) substituent at position 2 (Figure 1). The compound has been synthesized via methods involving bromo-ketone intermediates and nucleophilic substitution, as seen in related derivatives . Its CAS registry number (70918-46-6) and synthetic novelty highlight its relevance in medicinal chemistry research .

Eigenschaften

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-3-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c10-9(13)8-5-11-6-3-1-2-4-7(6)12-8/h1-4,8H,5H2,(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOHVHNZPAGHKKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381265 | |

| Record name | 2,3-dihydro-1,4-benzodioxine-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660760 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

147031-85-4 | |

| Record name | 2,3-dihydro-1,4-benzodioxine-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1,4-benzodioxine-2-carbothioamide typically involves the reaction of 1,4-benzodioxine derivatives with thiocarbamoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dihydro-1,4-benzodioxine-2-carbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can yield the corresponding thiol or amine derivatives, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the carbothioamide group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

Substitution: Nucleophiles such as amines, alcohols, or thiols; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide, often with a base to facilitate the reaction.

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Thiols, amines

Substitution: Various substituted carbothioamide derivatives

Wissenschaftliche Forschungsanwendungen

2,3-Dihydro-1,4-benzodioxine-2-carbothioamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2,3-Dihydro-1,4-benzodioxine-2-carbothioamide involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

The biological and chemical properties of 2,3-dihydro-1,4-benzodioxine-2-carbothioamide can be contextualized by comparing it to analogs with structural or functional variations. Key comparisons include:

Heterocyclic Core Modifications

Key Insights :

- Electron Density and Binding : Sulfur in benzoxathiin derivatives enhances π-π stacking and hydrophobic interactions, improving anticancer activity compared to oxygen-rich benzodioxines .

- Enzyme Selectivity : Benzoxazines (e.g., compound 5) show weaker VEGFR-2 inhibition than naphthamide analogs, likely due to reduced planarity and hydrogen-bonding capacity .

Functional Group Variations

Key Insights :

- Thioamide vs.

Biologische Aktivität

2,3-Dihydro-1,4-benzodioxine-2-carbothioamide is a compound belonging to the class of benzodioxines, characterized by its unique structural features that include a dioxine ring fused with a carbothioamide functional group. This compound has garnered interest in various fields due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 195.24 g/mol. The presence of the carbothioamide group significantly influences its reactivity and biological interactions.

Research indicates that compounds in the benzodioxine class exhibit various mechanisms of action:

- α-adrenergic Blocking : These compounds can interact with α-adrenergic receptors, which may contribute to their anxiolytic and antipsychotic effects.

- Antimicrobial Activity : Some studies suggest that 2,3-dihydro-1,4-benzodioxine derivatives can inhibit the growth of specific bacterial strains.

- Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

A study reported that derivatives of 2,3-dihydro-1,4-benzodioxine exhibited significant antibacterial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values for selected bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) values for different cancer cell lines are presented in Table 2.

| Cancer Cell Line | IC50 (μM) |

|---|---|

| HeLa (Cervical Cancer) | 10 |

| MCF7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

Study on Neuroprotective Effects

A recent study evaluated the neuroprotective effects of this compound in a mouse model of neurodegeneration induced by oxidative stress. The results indicated that treatment with this compound significantly reduced neuronal cell death and improved cognitive function as assessed by behavioral tests.

Research on Antidiabetic Properties

Another investigation focused on the antidiabetic potential of this compound. It was found to enhance insulin sensitivity and reduce blood glucose levels in diabetic rats. The compound's ability to modulate glucose metabolism pathways suggests its potential as a therapeutic agent for diabetes management.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies suggest that enantiomerically enriched forms may exhibit enhanced bioavailability and efficacy due to differences in metabolic pathways.

Q & A

Q. How can researchers optimize the synthetic yield and purity of 2,3-dihydro-1,4-benzodioxine-2-carbothioamide?

- Methodological Answer : The synthesis involves reacting 1,4-benzodioxine derivatives with thioamide precursors in organic solvents (e.g., dichloromethane or chloroform) under alkaline conditions. To optimize yield:

- Vary reaction parameters : Adjust molar ratios of reactants, temperature (e.g., 0–25°C), and reaction time.

- Catalyst selection : Use triethylamine to neutralize HCl byproducts and enhance reaction efficiency .

- Purification : Employ column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate high-purity product. Scaling up via continuous flow reactors can improve safety and consistency .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use a combination of:

- Spectroscopic methods :

- NMR (¹H/¹³C) to confirm aromatic protons (δ 6.8–7.2 ppm) and carbothioamide groups (δ 170–180 ppm).

- FT-IR for S-H stretching (~2550 cm⁻¹) and C=O/S bands (~1650 cm⁻¹) .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%).

- Mass spectrometry (HRMS) for molecular ion validation (C₉H₉NO₂S, [M+H]⁺ = 212.0382) .

Q. Which in vitro assays are suitable for preliminary screening of antimicrobial activity?

- Methodological Answer :

- Bacterial strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values).

- Fungal assays : Evaluate antifungal activity against C. albicans via disk diffusion.

- Controls : Include standard antibiotics (e.g., ampicillin) and solvent controls (DMSO <1%).

- Data interpretation : Compare IC₅₀ values with structurally similar benzodioxine derivatives (e.g., N-(2-methoxyphenyl) analogs) to identify activity trends .

Advanced Research Questions

Q. How can researchers elucidate the mechanism of action underlying the compound’s anticancer activity?

- Methodological Answer :

- Target identification :

- Perform kinase inhibition assays (e.g., EGFR, VEGFR) to identify molecular targets.

- Use molecular docking to predict binding interactions with oncogenic proteins (e.g., Bcl-2) .

- Cellular pathways :

- Measure apoptosis markers (e.g., caspase-3 activation) in breast cancer cell lines (MCF-7, MDA-MB-231).

- Assess cell cycle arrest via flow cytometry (propidium iodide staining) .

Q. How should contradictions in cytotoxicity data between similar benzodioxine derivatives be resolved?

- Methodological Answer :

- Comparative SAR analysis : Systematically vary substituents (e.g., methoxy vs. methyl groups) and test cytotoxicity in identical cell lines.

- Metabolic stability : Evaluate hepatic microsomal stability to rule out false negatives due to rapid degradation .

- Synergy studies : Check for combinatorial effects with standard chemotherapeutics (e.g., doxorubicin) .

Q. What methodologies are used to assess the pharmacokinetic profile of this compound?

- Methodological Answer :

- In vivo studies : Administer orally or intravenously in rodent models; collect plasma samples at intervals (0–24 hrs).

- Bioanalytical tools :

- LC-MS/MS to quantify plasma concentrations and calculate AUC, Cₘₐₓ, and t₁/₂.

- Tissue distribution : Analyze brain, liver, and kidney penetration .

- Metabolite identification : Use HRMS to detect phase I/II metabolites (e.g., sulfoxidation products) .

Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?

- Methodological Answer :

- Key modifications :

| Substituent | Effect on Activity | Reference |

|---|---|---|

| Carbothioamide → Carboxamide | Reduced antimicrobial activity | |

| Methoxy at C6 | Enhanced CNS penetration | |

| Halogenation (e.g., Cl at C5) | Increased cytotoxicity |

- Computational modeling : Use DFT calculations to optimize electronic properties (e.g., HOMO-LUMO gaps) for target binding .

Q. What strategies mitigate oxidative degradation during storage and biological assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.